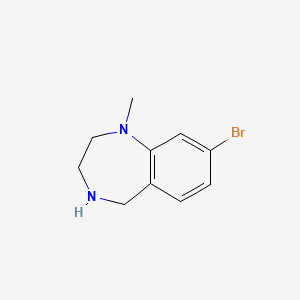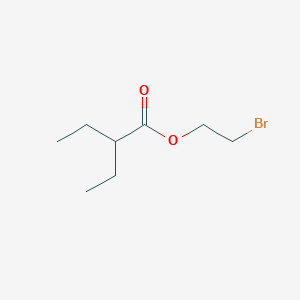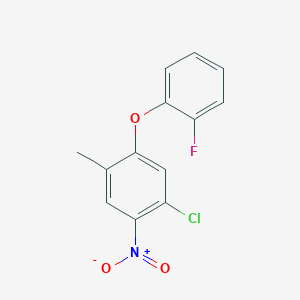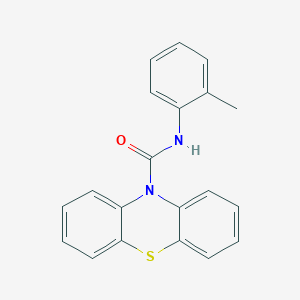
N-(2-methylphenyl)-10H-phenothiazine-10-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-10H-phenothiazine-10-carboxamide is an organic compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-10H-phenothiazine-10-carboxamide typically involves the reaction of 2-methylphenylamine with 10H-phenothiazine-10-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methylphenyl)-10H-phenothiazine-10-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-10H-phenothiazine-10-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the field of neurology and psychiatry.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its stable chemical structure.
Mecanismo De Acción
The mechanism of action of N-(2-methylphenyl)-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, in the context of its potential antipsychotic activity, the compound may interact with dopamine receptors, altering neurotransmitter levels and signaling pathways in the brain.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methylphenyl)-N′-(2-methylphenyl)thiourea: This compound shares a similar phenyl structure but differs in its functional groups.
N-(2-methylphenyl)phthalimide: Another compound with a similar phenyl group but different core structure.
Uniqueness
N-(2-methylphenyl)-10H-phenothiazine-10-carboxamide is unique due to its phenothiazine core, which imparts specific chemical and biological properties. This core structure is responsible for its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C20H16N2OS |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N-(2-methylphenyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C20H16N2OS/c1-14-8-2-3-9-15(14)21-20(23)22-16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)22/h2-13H,1H3,(H,21,23) |
Clave InChI |
ZYTFFKKLLJLEPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15304495.png)
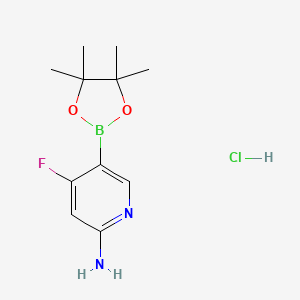
![2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15304501.png)
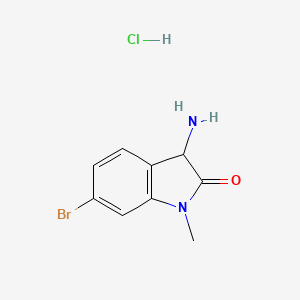

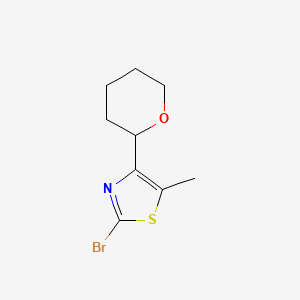

![6-(Tert-butoxy)-3-azabicyclo[3.2.0]heptane](/img/structure/B15304533.png)
